molecular formula C15H13NO3 B6378410 2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261898-17-2

2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6378410
CAS RN: 1261898-17-2
M. Wt: 255.27 g/mol
InChI Key: YYYQGQFLYZCSID-UHFFFAOYSA-N
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Description

2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, or commonly known as FMCP-95, is a compound that has been studied extensively in the field of scientific research. It is a derivative of phenol and is used as a reagent in various types of experiments. The purpose of

Mechanism of Action

The mechanism of action of FMCP-95 is not yet fully understood. However, it is believed to interact with proteins in a specific way. It is thought to interact with certain amino acid residues in proteins and to form a complex that can alter the structure and function of the protein. This interaction can affect the activity of enzymes, the structure of proteins, and the behavior of cells.
Biochemical and Physiological Effects
FMCP-95 has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, to affect the structure of proteins, and to alter the behavior of cells. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The use of FMCP-95 in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also a highly stable compound and can be stored for long periods of time. Additionally, it is a non-toxic compound and is not harmful to humans or the environment.
However, there are also some limitations to using FMCP-95 in laboratory experiments. It is not very soluble in water and can be difficult to work with. Additionally, it can react with certain proteins and can cause unwanted side effects.

Future Directions

There are a number of potential future directions for the use of FMCP-95 in scientific research. It could be used to study the structure and function of proteins in greater detail and to identify new proteins that are involved in various biological processes. It could also be used to study the effect of environmental factors on the behavior of cells and to develop new drugs that target specific proteins. Additionally, it could be used to study the mechanism of action of drugs and to develop new ways to treat diseases. Finally, it could be used to study the structure and function of enzymes and to develop new drugs that target specific enzymes.

Synthesis Methods

FMCP-95 is synthesized from the reaction of 4-nitrophenol with N-methylformamide in the presence of acetic acid. The reaction is performed at a temperature of 80-90°C for several hours and yields a product of 95% purity. The reaction is also known as the “Mannich reaction” and is used to generate a variety of derivatives of phenol.

Scientific Research Applications

FMCP-95 has been extensively studied and applied in scientific research. It is used in various types of experiments such as the determination of enzyme activity, the identification of protein-protein interactions, the study of the mechanism of action of drugs, and the study of the structure and function of proteins. It has also been used to study the effect of environmental factors on the behavior of cells and to analyze the structure of biological macromolecules.

properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-17/h2-9,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYQGQFLYZCSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685223
Record name 3'-Formyl-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol

CAS RN

1261898-17-2
Record name [1,1′-Biphenyl]-3-carboxamide, 3′-formyl-4′-hydroxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261898-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Formyl-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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